molecular formula C38H24Cl2O4 B14322385 9,9'-Peroxybis[9-(4-chlorophenyl)-9H-xanthene] CAS No. 103019-24-5

9,9'-Peroxybis[9-(4-chlorophenyl)-9H-xanthene]

Cat. No.: B14322385
CAS No.: 103019-24-5
M. Wt: 615.5 g/mol
InChI Key: DLBAJJMXIWJIJO-UHFFFAOYSA-N
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Description

9,9’-Peroxybis[9-(4-chlorophenyl)-9H-xanthene] is an organic compound characterized by its unique structure, which includes two xanthene units connected by a peroxide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9’-Peroxybis[9-(4-chlorophenyl)-9H-xanthene] typically involves the reaction of 9-(4-chlorophenyl)-9H-xanthene with a peroxide source under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the peroxide linkage. Common solvents used in this synthesis include dichloromethane and ethyl acetate, which help to dissolve the reactants and promote the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

9,9’-Peroxybis[9-(4-chlorophenyl)-9H-xanthene] undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like chlorine, bromine, and nitric acid are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields 9-(4-chlorophenyl)-9H-xanthene, while substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of 9,9’-Peroxybis[9-(4-chlorophenyl)-9H-xanthene] involves its interaction with molecular targets and pathways in biological systems. The peroxide linkage can generate reactive oxygen species (ROS) upon cleavage, which can induce oxidative stress in cells. This oxidative stress can lead to cell damage or death, making the compound potentially useful in antimicrobial and anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,9’-Peroxybis[9-(4-chlorophenyl)-9H-xanthene] is unique due to its peroxide linkage, which imparts distinct chemical reactivity and potential biological activity. The presence of chlorine atoms also enhances its reactivity in substitution reactions compared to similar compounds without halogen substituents .

Properties

CAS No.

103019-24-5

Molecular Formula

C38H24Cl2O4

Molecular Weight

615.5 g/mol

IUPAC Name

9-(4-chlorophenyl)-9-[9-(4-chlorophenyl)xanthen-9-yl]peroxyxanthene

InChI

InChI=1S/C38H24Cl2O4/c39-27-21-17-25(18-22-27)37(29-9-1-5-13-33(29)41-34-14-6-2-10-30(34)37)43-44-38(26-19-23-28(40)24-20-26)31-11-3-7-15-35(31)42-36-16-8-4-12-32(36)38/h1-24H

InChI Key

DLBAJJMXIWJIJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)(C4=CC=C(C=C4)Cl)OOC5(C6=CC=CC=C6OC7=CC=CC=C75)C8=CC=C(C=C8)Cl

Origin of Product

United States

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